molecular formula C17H14N2OS B5475328 2-(allylthio)-N-(3-cyanophenyl)benzamide

2-(allylthio)-N-(3-cyanophenyl)benzamide

Cat. No.: B5475328
M. Wt: 294.4 g/mol
InChI Key: JUQRSIQONQPCDE-UHFFFAOYSA-N
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Description

2-(Allylthio)-N-(3-cyanophenyl)benzamide is a benzamide derivative featuring a benzamide core substituted with an allylthio group at the 2-position and a 3-cyanophenyl moiety as the amide substituent (Figure 1). The allylthio group introduces a sulfur-containing alkyl chain, which may enhance lipophilicity and influence electronic properties, while the 3-cyanophenyl group provides electron-withdrawing characteristics that could modulate reactivity and binding interactions. This compound’s unique substitution pattern positions it as a candidate for further exploration in medicinal chemistry and materials science.

Properties

IUPAC Name

N-(3-cyanophenyl)-2-prop-2-enylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2OS/c1-2-10-21-16-9-4-3-8-15(16)17(20)19-14-7-5-6-13(11-14)12-18/h2-9,11H,1,10H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQRSIQONQPCDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

A comparison of 2-(allylthio)-N-(3-cyanophenyl)benzamide with analogous benzamides is presented in Table 1.

Compound Name Molecular Formula Molecular Weight logP H-Bond Acceptors H-Bond Donors Polar Surface Area (Ų) Key Features Potential Applications
This compound* C₁₇H₁₄N₂OS 294.37 ~3.1† 4 1 ~60 Allylthio, 3-cyanophenyl Receptor ligands, anticancer
N-(3-Cyanothiophen-2-yl)benzamide C₁₂H₈N₂OS 228.27 2.18 3 1 40.18 Thiophene, cyano group Intermediate synthesis
THHEB C₁₅H₁₅NO₅ 289.28 1.85 5 4 96.22 3,4,5-Trihydroxy, phenolic Antioxidant
Rip-B C₁₇H₁₉NO₃ 285.34 2.98 3 1 49.33 3,4-Dimethoxyphenethyl Not specified
3a (D3 Receptor Ligand) C₂₇H₂₅N₅O₂S 483.59 4.12 6 2 85.50 Piperazine, thiophene Neurological disorders

*Estimated properties based on structural analogs. †Predicted using fragment-based methods (allylthio contributes +0.6 vs. methylthio).

Key Observations:

  • Hydrogen Bonding: THHEB’s high polar surface area (96.22 Ų) and multiple H-bond donors/acceptors contrast with the target compound’s lower polarity, suggesting divergent bioavailability and target engagement.
  • Electronic Effects: The 3-cyanophenyl group’s electron-withdrawing nature may stabilize the amide bond compared to Rip-B’s electron-donating 3,4-dimethoxyphenethyl group , altering metabolic stability.

Stability and Reactivity

  • The 3-cyanophenyl group’s electron-withdrawing effect could enhance hydrolysis resistance compared to 4-nitro-N-(3-nitrophenyl)benzamide’s nitro groups .

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